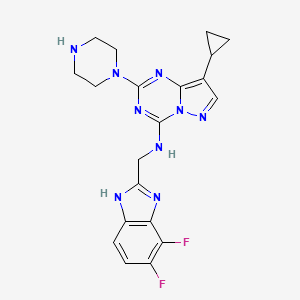

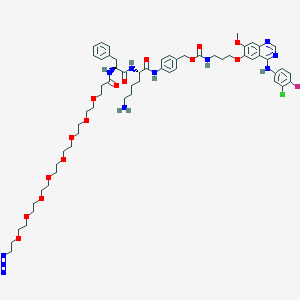

4-(2-Acetamidoethylsulfanyl)-2-amino-butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GW274150 is a small molecule drug that acts as a highly selective inhibitor of inducible nitric oxide synthase (iNOS). It is known for its potent, time-dependent inhibition of iNOS, with minimal activity against endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). This compound has been investigated for its potential therapeutic applications in conditions such as asthma, migraine, and rheumatoid arthritis .

準備方法

The synthesis of GW274150 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL . The industrial production methods for GW274150 are not extensively documented, but it is typically synthesized in research laboratories for experimental purposes.

化学反応の分析

GW274150 undergoes various chemical reactions, primarily involving its interaction with nitric oxide synthase enzymes. It is an arginine competitive, NADPH-dependent inhibitor of iNOS . The compound’s major reactions include:

Oxidation: GW274150 can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

Reduction: It may also participate in reduction reactions under specific conditions.

Substitution: The compound can undergo substitution reactions, especially involving its functional groups.

Common reagents used in these reactions include NADPH and arginine, with the major products being the inhibited forms of iNOS .

科学的研究の応用

Chemistry: It is used as a tool compound to study the inhibition of nitric oxide synthase enzymes.

Biology: GW274150 is employed in research to understand the role of nitric oxide in biological systems.

Medicine: The compound has shown promise in reducing inflammation and oxidative stress in conditions such as renal ischemia/reperfusion injury, asthma, and migraine.

Industry: While its industrial applications are limited, GW274150 is valuable in pharmaceutical research and development.

作用機序

GW274150 exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). It competes with arginine for binding to the active site of iNOS, thereby preventing the production of nitric oxide (NO). This inhibition reduces the levels of NO, which is implicated in various inflammatory and pathological processes . The compound’s molecular targets include iNOS, and its pathways involve the NADPH-dependent reduction of arginine to citrulline and NO .

類似化合物との比較

GW274150 is often compared with other iNOS inhibitors, such as GW273629. Both compounds are highly selective for iNOS over eNOS and nNOS, but GW274150 has a longer half-life and higher oral bioavailability . Similar compounds include:

GW273629: Another potent iNOS inhibitor with a shorter half-life compared to GW274150.

1400W: A selective iNOS inhibitor with a different chemical structure and mechanism of action.

Aminoguanidine: An older iNOS inhibitor with broader activity against other nitric oxide synthase isoforms.

GW274150’s uniqueness lies in its high selectivity, potency, and favorable pharmacokinetic profile, making it a valuable tool in nitric oxide research and potential therapeutic applications .

特性

分子式 |

C8H16N2O3S |

|---|---|

分子量 |

220.29 g/mol |

IUPAC名 |

4-(2-acetamidoethylsulfanyl)-2-aminobutanoic acid |

InChI |

InChI=1S/C8H16N2O3S/c1-6(11)10-3-5-14-4-2-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |

InChIキー |

CFSCWUKWZKWJIZ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NCCSCCC(C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)

![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)

![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934636.png)

![methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934645.png)

![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)

![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)

![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)